2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole
Overview
Description
2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group and a methoxybenzenesulfonyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-ethyl-2-methoxybenzenesulfonyl chloride from 5-ethyl-2-methoxybenzenesulfonic acid and thionyl chloride.
Formation of Imidazole Ring: The imidazole ring is formed by reacting ethylamine with glyoxal in the presence of ammonium acetate.
Coupling Reaction: The final step involves the coupling of the imidazole ring with 5-ethyl-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Products include 2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole-4-carboxylic acid.
Reduction: Products include 2-ethyl-1-(5-ethyl-2-methoxybenzenesulfanyl)-1H-imidazole.
Substitution: Products include 2-ethyl-1-(5-ethyl-2-hydroxybenzenesulfonyl)-1H-imidazole.
Scientific Research Applications
2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-methylimidazole: Similar in structure but lacks the sulfonyl and methoxy groups.
2-ethyl-4-methylimidazole: Similar but with different substitution patterns on the imidazole ring.
5-ethyl-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
2-ethyl-1-(5-ethyl-2-methoxybenzenesulfonyl)-1H-imidazole is unique due to the presence of both the sulfonyl and methoxy groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-ethyl-1-(5-ethyl-2-methoxyphenyl)sulfonylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-4-11-6-7-12(19-3)13(10-11)20(17,18)16-9-8-15-14(16)5-2/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALPNDPKWKUTGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=CN=C2CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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